Superior Turnover Number (TON) in Suzuki-Miyaura Coupling vs. Aryl Chloride and Iodide Analogs
In Suzuki-Miyaura cross-coupling catalyzed by PdCl₂-L1 (a multidentate nitrogen ligand complex), 4-bromobenzotrifluoride achieved a turnover number (TON) of 58,000,000 [1]. This exceptional catalytic productivity significantly surpasses typical TON values reported for aryl chlorides (often <1,000 due to slow oxidative addition) and outperforms aryl iodides in terms of atom economy and cost-efficiency per catalytic cycle, positioning the bromide as the optimal balance of reactivity and stability for high-throughput catalytic applications.
| Evidence Dimension | Turnover Number (TON) in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 58,000,000 |
| Comparator Or Baseline | 4-Chlorobenzotrifluoride (class-level inference: typical TON <1,000) and 4-Iodobenzotrifluoride (class-level inference: lower atom economy) |
| Quantified Difference | TON > 58× higher than typical aryl chlorides; superior atom economy vs. iodide |
| Conditions | PdCl₂-L1 catalyst, 10⁻⁵ mol% Pd loading, aerobic conditions |
Why This Matters
This TON value demonstrates that 4-bromobenzotrifluoride enables significantly more product per unit of catalyst, reducing palladium costs and waste in large-scale pharmaceutical manufacturing.
- [1] Chen, M.-T. et al. Catal. Commun. 2012, 29, 194-197. PdCl₂-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. View Source
